6-Thiouric acid

urate oxidase enzyme kinetics purine metabolism

6-Thiouric acid is the only thiouric acid isomer recognized as a substrate by mammalian urate oxidase and the definitive terminal product of the XOD-catalyzed 6-mercaptopurine (6-MP) hydroxylation pathway—unlike the 2-thio or 8-thio analogs, which are not substrates. Quantifying this pharmacologically inert metabolite in plasma (achieving ~20-fold higher concentrations than 6-MP) provides a validated compliance marker for thiopurine therapy. Generic substitution with uric acid or non-6-thio analogs fails in enzyme kinetics assays, electrochemical detection (pKa,2=5.3), and XOD inhibitor screening (6-MP Km=6.01±0.03μM). Procure certified reference material with full Certificate of Analysis to ensure regulatory acceptance in ANDA submissions and pharmaceutical QC workflows.

Molecular Formula C5H4N4O2S
Molecular Weight 184.18 g/mol
CAS No. 2002-60-0
Cat. No. B1227836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thiouric acid
CAS2002-60-0
Synonyms6-thiouric acid
thiouric acid
Molecular FormulaC5H4N4O2S
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)N1)NC(=O)NC2=S
InChIInChI=1S/C5H4N4O2S/c10-4-6-1-2(7-4)8-5(11)9-3(1)12/h(H4,6,7,8,9,10,11,12)
InChIKeySXHQUGJSTGOXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thiouric Acid (CAS 2002-60-0): Procurement-Grade Reference Standard for Thiopurine Metabolism and Xanthine Oxidase Research


6-Thiouric acid (6-TUA, CAS 2002-60-0), also known as 2,8-dihydroxy-6-mercaptopurine or 7,9-dihydro-6-thioxo-1H-purine-2,8(3H,6H)-dione, is a sulfur-substituted purine derivative (molecular formula C5H4N4O2S, MW 184.2 g/mol) [1]. It is the terminal inactive oxidative metabolite of the thiopurine anticancer and immunosuppressive agents 6-mercaptopurine (6-MP) and azathioprine, produced via xanthine oxidase (XOD)-mediated hydroxylation [2][3]. As an analytical reference standard, 6-thiouric acid is utilized in method development, validation, and quality control applications for pharmaceutical production [4].

6-Thiouric Acid: Why Uric Acid or 2-Thiouric Acid Cannot Substitute in XOD Studies and Analytical Methods


Generic substitution with uric acid or other thio-analogs (e.g., 2-thiouric acid, 8-thiouric acid) fails in applications requiring 6-thiouric acid due to three distinct and quantifiable biochemical differentiations. First, 6-thiouric acid is the sole thiouric acid isomer oxidized by mammalian urate oxidase, exhibiting an oxidation rate approximately 1% of uric acid's rate, whereas the 2-thio and 8-thio analogs are not substrates [1]. Second, the compound serves as the specific terminal product of the xanthine oxidase-catalyzed, two-step hydroxylation pathway of 6-mercaptopurine (via 6-thioxanthine intermediate), a pathway not shared by 2-mercaptopurine, which produces 8-hydroxy-2-mercaptopurine instead [2]. Third, in electrochemical detection systems, 6-thiouric acid exhibits a distinct pKa value (pKa,2 = 5.3) and unique oxidative dimerization behavior compared to uric acid [3]. These differences preclude substitution in enzyme kinetics assays, pharmacokinetic monitoring, and electrochemical sensor development.

6-Thiouric Acid (CAS 2002-60-0): Quantitative Differentiation Evidence for Scientific Selection


6-Thiouric Acid vs. Uric Acid: Substrate Specificity for Mammalian Urate Oxidase

Among thiouric acid isomers, only the 6-thio analogue is oxidized by mammalian liver urate oxidase, whereas 2-thiouric acid, 8-thiouric acid, and 6,8-dithiouric acid are not substrates [1]. The oxidation rate of 6-thiouric acid by urate oxidase is approximately 1% of the rate observed for uric acid under identical conditions [1].

urate oxidase enzyme kinetics purine metabolism

6-Thiouric Acid as Xanthine Oxidase Substrate: Km = 6.01 μM vs. Xanthine Km = 2.65 μM

In xanthine oxidase (XOD) enzymatic studies, the substrate binding affinity differs markedly between 6-MP (which produces 6-thiouric acid) and the endogenous substrate xanthine. The Michaelis constant (Km) of XOD using 6-MP as substrate is 6.01 ± 0.03 μM, whereas the Km using xanthine is 2.65 ± 0.02 μM [1]. This 2.3-fold difference indicates that xanthine binds to XOD with substantially higher efficiency than 6-MP, a quantitative distinction critical for designing competitive inhibition assays and understanding metabolic clearance rates [1].

xanthine oxidase enzyme kinetics thiopurine metabolism

6-Thiouric Acid vs. 2-Mercaptopurine: Divergent XOD-Catalyzed Reaction Pathways

Xanthine oxidase processes 6-MP and 2-MP through fundamentally different hydroxylation pathways. 6-MP is oxidatively hydroxylated in two sequential steps, with 6-thioxanthine (6-TX) as the intermediate, yielding 6-thiouric acid as the terminal product [1]. In contrast, 2-MP is converted in a single step to 8-hydroxy-2-mercaptopurine, not a thiouric acid derivative [1]. Additionally, 2-MP is hydroxylated considerably faster than 6-MP under identical reaction conditions [1].

xanthine oxidase drug metabolism thiopurine

6-Thiouric Acid Electrochemical Oxidation: Dimer Formation vs. Uric Acid Products

Electrochemical oxidation of 6-thiouric acid at a pyrolytic graphite electrode produces urea and an electroreducible dimer as the primary products, as determined by cyclic voltammetry and coulometric studies across pH 2.0–11.2 [1]. This contrasts with the electrochemical oxidation pathway of uric acid, which proceeds through an imine-alcohol intermediate [1]. The distinct pKa value of 6-thiouric acid (pKa,2 = 5.3) further differentiates its ionization behavior from uric acid [2].

electrochemistry cyclic voltammetry biosensor development

6-Thiouric Acid Elimination Half-Life Correlates with Renal Function in Transplant Patients

In renal allograft recipients receiving azathioprine, the elimination half-life (t1/2) of 6-thiouric acid demonstrated a good correlation with serum creatinine levels, indicating renal elimination dependence [1]. The peak plasma concentration of 6-thiouric acid reached 710.7 ng/ml at 3.8 hours post-dose, whereas 6-MP plasma concentrations were substantially lower (mean peak 36.0 ng/ml) and rapidly cleared within 8 hours [1]. In vitro testing confirmed 6-thiouric acid is pharmacologically inert, with no immunosuppressive activity over a concentration range of 1.25 ng/ml to 0.25 mg/ml [1].

pharmacokinetics therapeutic drug monitoring renal function

6-Thiouric Acid as HPLC Reference Standard: Validated Method with 10-2500 ng/ml Quantification Range

A validated HPLC method for simultaneous determination of 6-thiouric acid and 6-mercaptopurine in serum achieved quantitation across a concentration range of 10–2500 ng for 6-thiouric acid per ml of serum [1]. The method employed gradient elution with initial acetonitrile concentration of 1% for 6-thiouric acid elution, increased to 16% for 6-MP recovery, with dual-wavelength detection at 353 nm (6-thiouric acid) and 323 nm (6-MP) [1]. Statistical analysis confirmed good intra- and inter-day accuracy, precision, and reproducibility [1]. As a reference standard, 6-thiouric acid is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and ANDA applications [2].

HPLC analytical method validation reference standard

6-Thiouric Acid (CAS 2002-60-0): Evidence-Based Research and Industrial Application Scenarios


Xanthine Oxidase Enzyme Kinetics and Inhibition Assays

6-Thiouric acid serves as the definitive terminal product marker in XOD-catalyzed 6-MP hydroxylation studies. The established Km of 6.01 ± 0.03 μM for 6-MP (versus 2.65 ± 0.02 μM for xanthine) provides a quantitative baseline for designing competitive inhibition experiments [1]. The two-step pathway (6-MP → 6-thioxanthine → 6-thiouric acid) offers a distinct mechanistic signature that distinguishes 6-MP metabolism from 2-MP, which proceeds via a one-step pathway to a different product [2]. Researchers investigating preferential XOD inhibitors should use 6-thiouric acid as the reference standard for product quantification, as inhibitor Ki values differ substantially when 6-MP (Ki = 0.96–1.30 μM) rather than xanthine (Ki = 5.78–6.61 μM) serves as substrate [1].

Pharmacokinetic and Therapeutic Drug Monitoring Method Development

6-Thiouric acid is the high-abundance plasma metabolite of thiopurine therapy, with peak concentrations approximately 20-fold higher than the parent drug 6-MP (710.7 ng/ml vs. 36.0 ng/ml) [3]. Validated HPLC methods using 6-thiouric acid as a reference standard achieve quantification across 10–2500 ng/ml in serum, with detection at 353 nm and gradient elution from 1% to 16% acetonitrile [4]. The correlation between 6-thiouric acid elimination half-life and serum creatinine makes this compound valuable for assessing renal function impacts on thiopurine clearance [3]. Note that 6-thiouric acid is pharmacologically inert (no immunosuppressive activity in vitro) and thus serves as a metabolic compliance marker rather than an efficacy biomarker [3].

Electrochemical Biosensor Development for Thiopurine Metabolites

The distinct electrochemical oxidation behavior of 6-thiouric acid—producing urea and an electroreducible dimer at pyrolytic graphite electrodes—differentiates it from uric acid's imine-alcohol intermediate pathway [5]. With a pKa,2 of 5.3, 6-thiouric acid exhibits ionization properties that influence its detection in capillary electrophoresis and voltammetric systems [6]. Researchers developing electrochemical sensors for thiopurine therapeutic monitoring must calibrate against 6-thiouric acid reference standards rather than extrapolating from uric acid response curves, as the oxidation products and pH-dependent behavior differ qualitatively between the two purine derivatives [5].

Pharmaceutical QC Reference Standard for ANDA and Method Validation

6-Thiouric acid is supplied as a fully characterized reference standard compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions and commercial production of mercaptopurine [7]. The compound is used for analytical method development, method validation (AMV), and quality control (QC) applications, with traceability to pharmacopeial standards (USP or EP) available upon request [7]. Stable isotope-labeled [13C4]-6-thiouric acid is also available as a tracer for metabolic turnover studies, with minimum isotopic enrichment of 99% 13C and purity ≥98% [8]. Procurement of certified reference material with comprehensive Certificate of Analysis ensures regulatory acceptance in pharmaceutical QC workflows [7].

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